molecular formula C10H21N .C4H6O6 B1151232 PLA2 Apis mellifera

PLA2 Apis mellifera

Cat. No.: B1151232
M. Wt: ~ 18,500 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Apis mellifera PLA2 within Venom Proteomics and Enzymology Research

Apis mellifera (honeybee) venom is a complex mixture of proteins, peptides, and other bioactive molecules. scielo.br Within this intricate cocktail, Phospholipase A2 (PLA2) stands out as the most abundant enzyme and the second most prevalent component by dry weight, following the peptide melittin (B549807). mdpi.comtandfonline.com Proteomic analyses consistently show that PLA2 constitutes approximately 10-12% of the venom's dry weight. mdpi.comnih.govnih.gov

From an enzymological perspective, honeybee venom PLA2 (also known as bvPLA2) is classified as a secreted PLA2 (sPLA2) and belongs to the Group IIIA family of phospholipases. mdpi.comfrontiersin.org These enzymes are characterized by their ability to catalyze the calcium-dependent hydrolysis of the sn-2 acyl bond of glycerophospholipids. mdpi.comscilit.comredalyc.org This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid, both of which are potent biological mediators. nih.govmdpi.com The enzyme's activity is not limited to simple substrates; it aggressively targets phospholipids (B1166683) within the membranes of intact cells. sigmaaldrich.comscientificlabs.co.uk

The composition of honeybee venom highlights the prominence of PLA2 among other enzymatic and peptide components.

Table 1: Major Components of Apis mellifera Venom

Component Type Percentage of Dry Venom (%) Key Function/Characteristic
Melittin Peptide 40 - 60 Pore-forming, cytolytic activity
Phospholipase A2 (PLA2) Enzyme 10 - 12 Hydrolyzes phospholipids, allergenic
Apamin Peptide 2 - 3 Neurotoxin, blocks K+ channels
Mast Cell Degranulating (MCD) Peptide Peptide 1 - 2 Mast cell degranulation, anti-inflammatory
Hyaluronidase Enzyme 1 - 2 Degrades hyaluronic acid, spreading factor
Acid Phosphatase Enzyme 1 Allergenic, hydrolyzes organic phosphates
Histamine Amine 0.1 - 1.5 Inflammatory mediator

Data sourced from multiple references, including mdpi.com, scielo.br, tandfonline.com, and nih.gov. Percentages are approximate and can vary.

The enzyme itself exists in several isoforms, primarily due to variations in glycosylation. mdpi.com This post-translational modification can affect the enzyme's molecular weight, leading to different forms observed in analyses, typically around 16 to 20 kDa. mdpi.comnih.gov

Foundational Discoveries and Early Research Trajectories on Apis mellifera PLA2

The scientific journey of Apis mellifera PLA2 began with the initial characterization of honeybee venom by Neumann and his colleagues. mdpi.com Shortly thereafter, Habermann and Neumann specifically reported the presence of a phospholipase enzyme within the venom. mdpi.com A subsequent publication by Habermann in the journal Science catalyzed a surge of scientific interest, firmly establishing bee venom and its components as significant subjects for biochemical investigation. mdpi.com

Early research methodologies were rudimentary by modern standards, initially relying on techniques like filter paper electrophoresis to separate venom components. mdpi.com These early studies successfully identified one of the enzyme's primary effects: its ability to damage cell membranes and induce hemolysis. mdpi.com

The trajectory of research evolved significantly over time. The 1990s, in particular, represented a "golden decade" for bee venom PLA2 research. mdpi.com During this period, analytical techniques advanced to include high-performance liquid chromatography (HPLC) for more precise purification and characterization, and molecular biology techniques enabled the cloning and sequencing of the gene encoding PLA2. mdpi.comentomol.org These advancements allowed for a much deeper understanding of the enzyme's structure, function, and genetic basis, paving the way for the sophisticated investigations that define the contemporary research landscape.

Contemporary Significance of Apis mellifera PLA2 in Biochemical and Pharmacological Investigations

In the current research era, Apis mellifera PLA2 is recognized as a molecule with profound biochemical and pharmacological significance. Its relevance extends far beyond its role as a venom toxin, positioning it as a valuable tool and a subject of therapeutic interest. nih.govresearchgate.net

Biochemical Significance:

Membrane Interaction Studies: As a water-soluble protein that acts on lipid-water interfaces, bvPLA2 serves as a model for studying protein-membrane interactions. mdpi.com Research has shown it preferentially binds to and acts on anionic vesicles and is sensitive to physical disruptions in the lipid bilayer, such as those created by the synergistic action of melittin. mdpi.comnih.gov

Enzyme Catalysis: The well-defined structure and catalytic mechanism make it a subject for studying the principles of lipolytic enzyme activity, including the role of the calcium-binding loop and the hydrophobic channel in substrate binding and turnover. mdpi.comnih.gov

Immune Response Trigger: PLA2 is the principal allergen in bee venom, designated Api m 1. uniprot.org It is a potent inducer of type 2 immune responses, which are characteristic of allergic reactions. nih.gov Studies show its enzymatic activity is crucial for triggering this response through the release of interleukin-33 (IL-33) from damaged cells. nih.gov This makes it a key molecule for research into the mechanisms of allergy and venom immunology.

Pharmacological Investigations:

Inflammation Research: By releasing arachidonic acid, bvPLA2 initiates the eicosanoid pathway, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com This property makes it a tool for inducing and studying inflammatory processes.

Drug Development Target: The enzyme is implicated in a variety of human inflammatory conditions, and therefore, the development of PLA2 inhibitors is an active area of research. nih.gov

Therapeutic Potential: Paradoxically, while it can be pro-inflammatory, research also explores its protective effects in models of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, and inflammatory conditions such as asthma. nih.govfrontiersin.orgd-nb.info These effects are often linked to its ability to modulate immune responses. frontiersin.org

Antimicrobial and Anticancer Research: Studies have demonstrated that bvPLA2 possesses antibacterial and trypanocidal (kills trypanosomes) properties. nih.gov Furthermore, it exhibits cytotoxic effects against certain cancer cell lines, an effect that is significantly enhanced when combined with melittin. mdpi.com

Biotechnology and Vaccine Development: A catalytically inactive mutant of bvPLA2 (bvPLA2H34Q) has been engineered as a novel vector. plos.org This mutant retains its ability to anchor to cell membranes and is being investigated as a "chauffeur" to deliver tumor antigens to immune cells, enhancing the efficacy of dendritic cell-based cancer vaccines. plos.org

Overview of Major Academic Research Paradigms and Key Findings

Research on Apis mellifera PLA2 has progressed along several key paradigms, each yielding significant findings that have collectively built our current understanding of this enzyme.

Structural Biology: The three-dimensional crystal structure of bvPLA2 has been solved, providing critical insights into its function. nih.gov Although it does not share extensive sequence homology with the more common Class I/II PLA2s (like those from snake venom or mammalian pancreas), it possesses conserved functional substructures and a common catalytic mechanism. nih.gov Key findings include the identification of the Ca²⁺-binding loop and the active site residues, such as Histidine-34 and Aspartate-64, which are crucial for catalysis. scielo.brmdpi.com The structure is stabilized by five disulfide bonds, a different pattern from other PLA2 classes. mdpi.com

Enzymology and Biophysics: This paradigm focuses on the enzyme's catalytic action and its interaction with lipid interfaces. A major finding is the concept of "interfacial activation," where the enzyme's activity is dramatically higher on aggregated substrates like micelles or membranes compared to monomeric phospholipids. mdpi.com A key discovery in this area is the synergistic relationship with melittin. Single-molecule tracking studies have shown that melittin deforms and disrupts lipid bilayers, creating structural defects that PLA2 preferentially binds to, which enhances its processive activity. nih.gov

Immunology and Allergology: This research focuses on PLA2's role as the primary allergen in bee stings. It has been established that the enzyme's catalytic activity is essential for its allergenicity. nih.gov A landmark finding is that bvPLA2 induces a T helper 2 (Th2) immune response by causing the release of the alarmin cytokine IL-33 from damaged cells, which in turn activates both innate and adaptive immune cells. nih.gov This paradigm provides a molecular link between venom-induced tissue damage and the initiation of an allergic immune response.

Cellular and Molecular Pharmacology: This area investigates the broader physiological effects of the enzyme. A significant finding is that bvPLA2 can exert neurotoxic effects through its high-affinity binding to specific N-type receptors in the brain. capes.gov.br Research using mutated versions of the enzyme has demonstrated that this receptor binding, not just enzymatic activity, is critical for its neurotoxicity. capes.gov.br In the context of the honeybee's own biology, research has shown that PLA2 genes are upregulated during a bacterial infection, indicating the enzyme plays a crucial role in the bee's innate immune defense against pathogens. plos.org

Table 2: Summary of Key Research Findings for Apis mellifera PLA2

Research Paradigm Key Findings References
Structural Biology Crystal structure solved; belongs to Group IIIA sPLA2s; contains 5 disulfide bonds; catalytic triad (B1167595) and Ca²⁺-binding loop identified. mdpi.com, nih.gov
Enzymology/Biophysics Ca²⁺-dependent hydrolysis of sn-2 acyl bond; exhibits interfacial activation; activity is synergistically enhanced by melittin-induced membrane defects. mdpi.com, sigmaaldrich.com, nih.gov
Immunology/Allergology Major allergen (Api m 1); enzymatic activity is required for allergenicity; induces Th2 response via IL-33 release from damaged cells. uniprot.org, nih.gov

| Pharmacology | Binds to N-type receptors in the brain, mediating neurotoxicity; exhibits antibacterial and anticancer properties; plays a role in the bee's own immune defense. | plos.org, mdpi.com, capes.gov.br |


Properties

Molecular Formula

C10H21N .C4H6O6

Molecular Weight

~ 18,500 Da

Purity

≥ 96 %. (HPLC, amino acid analysis)

Origin of Product

United States

Molecular and Genetic Underpinnings of Apis Mellifera Pla2 Biosynthesis

Genomic Organization and Gene Structure of Apis mellifera PLA2

Recent genomic studies have revealed that the Apis mellifera genome encodes four distinct PLA2 genes, designated as PLA2A, PLA2B, PLA2C, and PLA2D. plos.orgnih.gov These genes exhibit an orthologous relationship with their counterparts in the Asian honeybee, Apis cerana. plos.orgnih.gov The primary venom-associated PLA2 is encoded by a single-copy gene per haploid genome. mdpi.comnih.gov

The PLA2 genes in Apis mellifera are categorized based on their characteristics into secretory (sPLA2), calcium-independent (iPLA2), and lysosomal (LPLA2) types. nih.gov Specifically, PLA2A and PLA2B are secretory, PLA2C is a calcium-independent intracellular enzyme, and PLA2D is classified as lysosomal. plos.orgnih.gov The venom PLA2, a secretory type, is synthesized as a precursor protein. mdpi.com

The gene structure of the venom PLA2 in a related bee species, Apis cerana, has been shown to consist of four exons and three introns, a structural organization that is also observed in the PLA2 gene of a spitting cobra. nih.govkingsnake.com This exon-intron arrangement is a common feature in eukaryotic genes, allowing for the potential of alternative splicing to generate protein diversity from a single gene. core.ac.uk While detailed information on the specific intronic and exonic architecture for each of the four Apis mellifera PLA2 genes is still an area of active research, the fundamental structure of exons containing the coding sequences and introns being non-coding regions is a conserved principle. core.ac.uk

The regulation of gene expression is critically dependent on promoter and regulatory elements. In the context of Apis mellifera PLA2 genes, the identification of these elements is crucial for understanding how their expression is controlled. Studies on other PLA2 genes, such as the human group IIA PLA2, have identified various regulatory elements within their promoter regions, including binding sites for transcription factors like Sp1 and NF-kB. atlasgeneticsoncology.org Research on honeybee behavior has also involved scanning promoter regions of behaviorally-related genes for cis-regulatory motifs. nih.gov This type of analysis has revealed the presence of binding sites for transcription factors known to be involved in nervous system development and other key processes in Drosophila melanogaster. nih.gov While specific promoter and regulatory elements for each Apis mellifera PLA2 isoform are yet to be fully elucidated, it is anticipated that they contain binding sites for a variety of transcription factors that modulate their expression in response to developmental cues and environmental stimuli.

Transcriptional Regulation Mechanisms of Apis mellifera PLA2 Gene Expression

The expression of the four PLA2 genes in Apis mellifera is a dynamically regulated process. plos.orgbiorxiv.org For instance, in response to infection by the pathogen Paenibacillus larvae, the expression of all four PLA2 genes is significantly upregulated. plos.orgresearchgate.netnih.gov This indicates a sophisticated transcriptional control system that can modulate gene expression in response to immune challenges.

The most active period of transcription for the venom PLA2 gene in Apis cerana occurs during the first 8 days of adult life, which correlates with a sharp increase in the PLA2 protein levels. nih.gov This suggests that transcriptional regulation is a key determinant of the final protein concentration in the venom. nih.gov

Cis-acting regulatory sequences are specific DNA sequences located on the same molecule of DNA as the gene they regulate. These sequences, which include enhancers and silencers, serve as binding sites for trans-acting factors. While the precise cis-acting elements for the Apis mellifera PLA2 genes have not been exhaustively mapped, studies on other genes in honeybees and other organisms provide a framework for what to expect. For example, research into genes associated with social behavior in honeybees has identified potential cis-regulatory motifs by comparing them to known motifs in Drosophila. nih.gov These motifs are binding sites for transcription factors that can enhance or repress gene expression. nih.gov The regulation of the human PLA2G2A gene, for instance, involves multiple TCF/LEF transcription factor binding sites in its promoter region. atlasgeneticsoncology.org

Trans-acting factors are proteins, typically transcription factors, that bind to cis-acting regulatory sequences to control gene expression. The regulation of PLA2 gene expression in Apis mellifera is likely controlled by a complex interplay of various trans-acting factors. In other systems, transcription factors such as Sp1, NF-kB p65, Jak/STAT, and C/EBP-beta are known to regulate PLA2G2A transcription. atlasgeneticsoncology.org In honeybees, transcription factors associated with development and hormonal responses in Drosophila, such as Hairy, GAGA, and Snail, have been implicated in the regulation of genes related to behavioral development. nih.gov The upregulation of all four PLA2 genes in Apis mellifera upon bacterial infection strongly suggests the involvement of immune-responsive trans-acting factors that are activated as part of the bee's defense mechanism. plos.orgbiorxiv.org

Translational Processes and Ribosomal Synthesis of Apis mellifera PLA2

Following transcription of the PLA2 genes into messenger RNA (mRNA), the mRNA transcripts are translated into proteins by ribosomes. The venom PLA2 in Apis mellifera is synthesized in the rough endoplasmic reticulum as a larger precursor molecule consisting of 167 amino acids. mdpi.com This precursor then undergoes post-translational modifications to become the mature, active enzyme. mdpi.com

The efficiency of translation can be influenced by various factors. For example, under heat stress, Apis mellifera has been shown to upregulate proteins involved in transcription and translation, including subunits of the ribosome, which may be a mechanism to adapt to environmental challenges. oup.com The synthesis of the venom PLA2 is a developmentally regulated process, with the protein being undetectable in the pupal stage and newly emerged adults, then increasing sharply to a maximum level by 8-10 days of adult life. nih.gov This temporal regulation of protein synthesis highlights the importance of both transcriptional and translational control in determining the final PLA2 levels.

Table of PLA2 Gene Information in Apis mellifera

Gene NameClassificationKey Features
PLA2A Secretory (sPLA2)Venom component, contains signal peptide and calcium-binding domain. plos.orgnih.gov
PLA2B Secretory (sPLA2)Group XII PLA2, contains signal peptide and calcium-binding domain. plos.orgnih.gov
PLA2C Calcium-independent (iPLA2)Contains five ankyrin repeats in addition to a catalytic domain. nih.gov
PLA2D Lysosomal (LPLA2)Group XV PLA2, highly expressed in all developmental stages. plos.orgbiorxiv.org

Post-Translational Modifications and Maturation Pathways of Apis mellifera PLA2

The biosynthesis of a functional PLA2 enzyme in the honeybee is a multi-step process that extends beyond simple gene transcription and translation. researchgate.net It involves a series of crucial post-translational modifications (PTMs) and maturation steps that ensure the protein is correctly folded, stable, and active upon secretion. researchgate.netnih.gov These modifications include glycosylation, the formation of disulfide bonds, and proteolytic cleavage of a precursor form. researchgate.netmdpi.com

Glycosylation Patterns and Functional Implications

Apis mellifera PLA2 is a glycoprotein, meaning it is covalently attached to carbohydrate chains (glycans). mdpi.com This glycosylation is a critical PTM that influences its structure, stability, and antigenicity. The primary form of glycosylation is N-linked, occurring at the asparagine residue at position 46 (N46). mdpi.com

The composition of these sugar motifs is complex and includes mannose, N-acetylglucosamine, fucose, and galactose, with minor amounts of N-acetylgalactosamine. mdpi.com A notable feature of honeybee PLA2 glycosylation is the presence of core α1,3-fucosylation of the asparagine-bound N-acetylglucosamine, a structure that is common in insect and plant glycoproteins but absent in mammals. nih.govnih.gov This specific fucose residue has been identified as a key antigenic determinant, meaning it can be recognized by the immune system. nih.gov

Variations in the glycosylation pattern lead to the existence of different isoforms of PLA2. mdpi.com Studies have characterized at least three isoforms with molecular weights of approximately 16, 18, and 20 kDa. mdpi.com These differences are primarily due to their glycosylation profiles; for instance, the lightest isoform is reportedly not glycosylated at the N13 position. mdpi.com In contrast to some other bee species where glycosylation patterns can vary between individuals, the patterns in Apis mellifera appear to be consistent among members of the species. mdpi.comresearchgate.net

Glycosylation FeatureDescriptionFunctional Implication
N-Glycosylation Site Primary site at Asparagine-46 (N46). mdpi.com A secondary, variable site at N13 has been reported. mdpi.comAttachment point for carbohydrate chains essential for proper protein folding and stability.
Sugar Composition Mannose, N-acetylglucosamine, fucose, galactose, N-acetylgalactosamine. mdpi.comContributes to the overall structure and solubility of the enzyme.
Core Fucosylation Characterized by α1,3- and α1,6-difucosylation of the core N-acetylglucosamine. mdpi.comnih.govCreates a carbohydrate epitope that is a major antigenic determinant. nih.gov
Isoforms Glycosylation differences result in multiple isoforms (e.g., ~16, 18, 20 kDa). mdpi.comRepresents molecular heterogeneity of the venom component.

Disulfide Bond Formation and Structural Integrity

The structural integrity and complex three-dimensional folding of Apis mellifera PLA2 are critically dependent on the formation of intramolecular disulfide bonds. mdpi.com The mature PLA2 peptide contains ten cysteine residues that covalently link to form five distinct disulfide bridges. mdpi.comnih.gov

These bonds are not randomly formed; they connect specific cysteine residues, creating a stable and rigid protein structure essential for its catalytic activity. mdpi.com The pattern of these five disulfide bonds is a distinguishing feature compared to other classes of PLA2 enzymes, which may contain seven such bonds. mdpi.com This specific arrangement is vital for generating the correct secondary and tertiary structure, including the formation of the catalytic center. mdpi.com

Disulfide BondConnected Cysteine Residues
142–64 mdpi.com
263–103 mdpi.com
370–96 mdpi.com
494–128 mdpi.com
5138–146 mdpi.com

Proteolytic Processing and Zymogen Activation

Apis mellifera PLA2 is initially synthesized as an inactive precursor, or zymogen. mdpi.com Activation into a functional enzyme requires a precise series of proteolytic cleavage events. mdpi.com This process ensures that the enzyme becomes active only after it has been properly folded and is ready for secretion.

The full precursor protein undergoes the removal of two distinct segments:

Signal Peptide: An 18-amino-acid signal peptide at the N-terminus is cleaved off. mdpi.comnih.gov This sequence directs the nascent protein into the secretory pathway.

Propeptide: Following the signal peptide, a 15-amino-acid propeptide is also removed. mdpi.comnih.gov The cleavage of this proregion is the final step in zymogen activation, transforming the inactive proenzyme into the mature, catalytically competent form. mdpi.comjax.org

The resulting mature and active PLA2 protein consists of 134 amino acids. mdpi.comnih.gov This controlled, stepwise activation is a common biological mechanism to manage the activity of potent enzymes.

Subcellular Localization and Secretion Pathways of Apis mellifera PLA2 within Venom Glands

The synthesis and secretion of PLA2 are confined to specialized cells within the honeybee's venom apparatus. The enzyme is produced by cylindrical secretory cells that constitute the main venom gland, a convoluted, bifurcated organ located in the bee's abdomen. mdpi.com

Following its synthesis and post-translational modifications within the endoplasmic reticulum and Golgi apparatus of these secretory cells, the mature PLA2 enzyme is transported and secreted. uniprot.org It is ultimately collected and stored in the venom reservoir, also known as the venom sac, which is attached to the sting apparatus. mdpi.com From a cellular perspective, PLA2 is an extracellular protein, as it is secreted from the cells where it is made. uniprot.org

The production of PLA2 is developmentally regulated. Synthesis begins after the bee emerges from the pupal stage and increases significantly, reaching its maximum level in the venom reservoir of worker bees within approximately 10 days. mdpi.com This high level is then maintained for the remainder of the bee's life. mdpi.com There is also evidence of a seasonal pattern to its secretion, which appears to be synchronized with the production of melittin (B549807), another major venom component. uniprot.org

Enzymatic Catalysis and Mechanistic Biochemistry of Apis Mellifera Pla2

Detailed Catalytic Mechanism of Phosphodiester Bond Hydrolysis by Apis mellifera PLA2

The hydrolysis of the sn-2 acyl ester bond in phospholipids (B1166683) by Apis mellifera PLA2 is a sophisticated biochemical process. The enzyme employs a catalytic mechanism that involves a highly specialized active site and the essential participation of a cofactor to achieve efficient catalysis.

The catalytic function of Apis mellifera PLA2 is centered within its active site, a pocket designed to bind the phospholipid substrate and facilitate the chemical reaction. While the canonical PLA2 catalytic dyad involves a Histidine (His) and an Aspartic acid (Asp) residue, studies on Apis mellifera PLA2 have also highlighted the importance of other residues. Inhibition studies have provided insights into the active site's composition. For instance, the inhibition of the enzyme by Phenylmethylsulfonyl fluoride (B91410) (PMSF) suggests the presence of a crucial serine residue within the active site. nih.gov The catalytic mechanism is believed to involve a nucleophilic attack on the carbonyl carbon of the sn-2 ester linkage. A water molecule, activated by a general base (such as a histidine residue), performs this attack. The resulting tetrahedral intermediate is stabilized by other residues within the active site before it collapses, leading to the cleavage of the ester bond. The precise identification and spatial arrangement of the key catalytic residues, including the conserved His-Asp dyad typical for many phospholipases, are critical for this process, ensuring the specific and efficient hydrolysis of the substrate.

Calcium ions (Ca²⁺) are indispensable for the catalytic activity of Apis mellifera PLA2. nih.gov The enzyme's function is significantly enhanced in the presence of Ca²⁺, which acts as an essential cofactor. nih.govresearchgate.net The primary role of the calcium ion is to bind to a highly conserved calcium-binding loop. researchgate.net This binding is crucial for several reasons. Firstly, the Ca²⁺ ion helps to correctly orient and bind the phospholipid substrate within the active site. It achieves this by coordinating with the phosphate (B84403) group of the phospholipid, effectively anchoring it for the subsequent nucleophilic attack. Secondly, the calcium ion is thought to play a direct role in catalysis by polarizing the carbonyl oxygen of the sn-2 ester bond, making the carbonyl carbon more electrophilic and thus more susceptible to the nucleophilic attack by the activated water molecule. The absolute requirement for calcium is demonstrated by the inhibitory effect of chelating agents like EDTA, which sequester Ca²⁺ and abolish enzymatic activity. nih.gov

Effect of Various Divalent Cations on Apis mellifera PLA2 Activity
CationEffect on ActivityReference
Ca²⁺Activating nih.govresearchgate.net
Cu²⁺Activating nih.govresearchgate.net
Ni²⁺Activating nih.govresearchgate.net
Fe²⁺Activating nih.govresearchgate.net
Co²⁺Activating nih.govresearchgate.net
Zn²⁺Inhibitory nih.govresearchgate.net
Mn²⁺Inhibitory nih.govresearchgate.net

Substrate Recognition and Binding Specificity of Apis mellifera PLA2

The efficiency and biological function of Apis mellifera PLA2 are heavily dependent on its ability to recognize and bind to specific phospholipid substrates within complex lipid environments like cell membranes.

A defining characteristic of PLA2 enzymes, including that from Apis mellifera, is their strict stereospecificity for the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids. uc.ptuc.ptsemanticscholar.org This specificity is a result of the precise three-dimensional architecture of the active site, which exclusively accommodates the sn-2 acyl chain for catalysis, while the sn-1 acyl chain is bound in a separate region of the enzyme. This selective hydrolysis has been exploited experimentally; for example, Apis mellifera PLA2 is used as a biochemical tool to selectively cleave the sn-2 fatty acid from phospholipids to generate sn-1 lysophospholipids for analytical purposes. jneurosci.org This high degree of stereoselectivity is fundamental to its biological role and its application in lipid research.

Apis mellifera PLA2, like most lipolytic enzymes, displays a phenomenon known as interfacial activation. Its catalytic activity is dramatically enhanced when its substrate, phospholipid, transitions from a monomeric state in solution to an aggregated state, such as in micelles, liposomes, or biological membranes. This increase in activity is attributed to a conformational change in the enzyme upon binding to the lipid-water interface. This interaction is facilitated by an "interfacial binding surface" on the enzyme, which is distinct from the catalytic site. Binding to the aggregated lipid surface is thought to induce a conformational change that optimizes the active site for substrate binding and catalysis. This property is crucial for its biological function, as it allows the enzyme to efficiently target and hydrolyze phospholipids organized in the lipid bilayers of cell membranes, leading to membrane disruption.

Kinetic Characterization and Steady-State Kinetics of Apis mellifera PLA2

The enzymatic activity of Phospholipase A2 (PLA2) from the venom of the honeybee, Apis mellifera, is characterized by its high catalytic efficiency in hydrolyzing the sn-2 acyl bond of glycerophospholipids. Understanding its steady-state kinetics provides fundamental insights into its mechanism of action.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The kinetic behavior of Apis mellifera PLA2 can be described by the Michaelis-Menten model, which relates the initial velocity of the reaction to the substrate concentration. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for defining the enzyme's affinity for its substrate and its maximum catalytic rate. graphpad.com

Research on PLA2 purified from the venom of the Egyptian honeybee, Apis mellifera lamarckii, has determined a Km value of 20 μM with phosphatidylcholine as the substrate. nih.govd-nb.info This low Km value is indicative of a high affinity between the enzyme and its substrate, signifying high catalytic efficiency even at low substrate concentrations. nih.gov While a specific Vmax value is often dependent on assay conditions, the purified enzyme from this subspecies demonstrated a very high specific activity of 6033 U/mg protein. nih.govresearchgate.netnih.gov

ParameterValueSubstrateSource SpeciesReference
Km (Michaelis Constant)20 μMPhosphatidylcholineApis mellifera lamarckii nih.gov
Specific Activity6033 U/mgPhosphatidylcholineApis mellifera lamarckii nih.govnih.gov

Inhibition Kinetics and Regulatory Modulators (e.g., endogenous inhibitors)

The catalytic activity of Apis mellifera PLA2 is subject to regulation by various inhibitory molecules. Studies have identified several compounds that can modulate its function, ranging from metal ions to specific organic molecules and endogenous peptides.

Chemical inhibitors provide insight into the enzyme's active site and structural requirements. For instance, the activity of A. mellifera lamarckii PLA2 is inhibited by Phenylmethylsulfonyl fluoride (PMSF) and Ethylenediaminetetraacetic acid (EDTA). nih.govnih.gov Inhibition by PMSF suggests the presence of a crucial serine residue in the active site, while inhibition by EDTA points to the enzyme's nature as a metallo-enzyme, dependent on divalent metal ions for its function. nih.gov Other identified inhibitors include the divalent cations Zinc (Zn²⁺) and Manganese (Mn²⁺), as well as Sodium azide (B81097) and N-Methylmaleimide. nih.govresearchgate.netnih.gov Dexamethasone is also recognized as a specific inhibitor of PLA2 and is often used experimentally to block the biosynthesis of eicosanoids, which are downstream products of PLA2 activity. nih.govplos.org

Interestingly, bee venom PLA2 is also susceptible to endogenous inhibitors found in other animal venoms. A recombinant phospholipase inhibitor from python (PIP) has been shown to neutralize the PLA2 activity of bee venom in vitro. nih.gov Similarly, crotapotin, a peptide naturally found in the venom of the rattlesnake Crotalus durissus terrificus, can inhibit bee venom PLA2. nih.gov Furthermore, citrate, which is a component of bee venom itself, may act as an endogenous inhibitor, likely through its ability to chelate the essential Ca²⁺ cofactor. nih.gov

Allosteric Regulation and Conformational Dynamics Governing Apis mellifera PLA2 Activity

The activity of Apis mellifera PLA2 is not solely dependent on its active site; it is also governed by allosteric regulation and significant conformational changes. The enzyme possesses a distinct binding site for long-chain fatty acids, such as oleic acid. nih.gov The occupation of this site by a fatty acid or an oleoyl (B10858665) group can dramatically enhance the enzyme's catalytic activity by as much as 45.7-fold. nih.gov

This activation is not merely due to the fatty acid acting as a hydrophobic anchor to the substrate interface. Instead, it is attributed to a significant conformational change within the protein structure. nih.gov Spectroscopic studies reveal that the binding of a fatty acid to this allosteric site increases the exposure of one or both of the enzyme's tryptophan residues to the surrounding aqueous environment. This shift indicates a change in the protein's tertiary structure, which in turn enhances its catalytic function. nih.gov This mechanism suggests that the enzyme's activity is dynamically regulated by the presence of lipid products, allowing for a potential feedback mechanism.

Studies using electron paramagnetic resonance spectroscopy have shown that PLA2 attaches to the water-lipid interface of membranes without deeply integrating into the lipid bilayer. nih.govmdpi.com The conformational changes induced by allosteric modulators are therefore crucial for optimizing the enzyme's orientation and catalytic efficiency at this interface. nih.gov

Influence of Environmental Factors on Apis mellifera PLA2 Catalytic Efficiency (e.g., pH, temperature optima for activity studies)

The catalytic efficiency of Apis mellifera PLA2 is highly sensitive to environmental conditions, particularly pH and temperature. The enzyme exhibits optimal activity within specific ranges of these parameters, which reflect the physiological conditions under which it functions.

The optimal pH for PLA2 activity can vary slightly depending on the honeybee subspecies. For PLA2 from Apis mellifera lamarckii, the highest activity is recorded at a pH of 8.0. nih.govnih.gov In contrast, studies on the venom of the Iranian honeybee, Apis mellifera meda, found the optimal pH for PLA2 activity to be 7.0. uk.ac.ir This variation highlights subtle differences in the enzyme's structure and active site chemistry among different bee populations.

Temperature also plays a critical role in the enzyme's function. The optimal temperature for A. mellifera lamarckii PLA2 has been determined to be 45°C. nih.govnih.gov The enzyme remains active over a broad temperature range, typically between 20°C and 55°C. nih.gov For the A. mellifera meda subspecies, a lower optimal temperature of 37°C has been reported. uk.ac.ir These temperature optima are significantly higher than the typical ambient temperatures bees experience but are closer to the temperatures maintained within a hive (32-36°C) and the body temperature of animals that are stung. researchgate.netcabidigitallibrary.org

Environmental FactorOptimal ValueSource SpeciesReference
pH8.0Apis mellifera lamarckii nih.govnih.gov
pH7.0Apis mellifera meda uk.ac.ir
Temperature45 °CApis mellifera lamarckii nih.govnih.gov
Temperature37 °CApis mellifera meda uk.ac.ir

Structural Biology and Structure Function Relationships of Apis Mellifera Pla2

Methodologies for Three-Dimensional Structural Elucidation of Apis mellifera PLA2

The determination of the precise three-dimensional arrangement of atoms in Apis mellifera PLA2 has been crucial for understanding its mechanism of action. Several biophysical techniques are available for this purpose, though they have been applied with varying degrees of success to this particular enzyme.

X-ray crystallography has been the primary and most successful method for elucidating the high-resolution three-dimensional structure of Apis mellifera PLA2. This technique involves crystallizing the purified protein and then bombarding the crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the positions of individual atoms within the protein structure.

Table 1: X-ray Crystallography Data for Apis mellifera PLA2 (PDB ID: 1POC)
ParameterValue
MethodX-RAY DIFFRACTION
Resolution2.00 Å
R-Value Work0.192
Total Structure Weight15.8 kDa
Modeled Residue Count134

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of proteins in solution, which can provide insights into their dynamic nature. However, for Apis mellifera PLA2, there is a lack of published data on the determination of its complete three-dimensional structure using NMR. While NMR spectroscopy has been employed to analyze the structure of the N-linked carbohydrate chains attached to the enzyme, its application to elucidate the full protein's solution structure has not been reported in comprehensive detail in the available scientific literature.

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for determining the structures of large protein complexes. This method involves flash-freezing purified molecules in solution and imaging them with an electron microscope. To date, there are no significant reports of Cryo-EM being used to determine the structure of the monomeric Apis mellifera PLA2 or its complexes. The relatively small size of PLA2 (approx. 15-16 kDa) makes it a challenging target for current Cryo-EM methodologies, which are typically more suited to larger macromolecules and assemblies. nih.govd-nb.info

Analysis of Primary, Secondary, and Tertiary Structural Elements of Apis mellifera PLA2

The primary structure of mature Apis mellifera PLA2 consists of a single polypeptide chain. researchgate.net The folding of this chain is stabilized by five disulfide bonds, which are crucial for maintaining its compact and active conformation. mdpi.com The positions of these bonds are located at Cys42-Cys64, Cys63-Cys103, Cys70-Cys96, Cys94-Cys128, and Cys138-Cys146. mdpi.com

Table 2: Identified Alpha-Helical Regions in Apis mellifera PLA2
Helix RegionStarting ResidueEnding Residue
Helix 1Lysine (B10760008) (K) 58Histidine (H) 67
Helix 2Cysteine (C) 94Asparagine (N) 106
Helix 3Isoleucine (I) 111Asparagine (N) 122

Computational analyses of the secondary structure have confirmed that the enzyme's architecture is composed primarily of alpha-helices and random coils, distinguishing it from other PLA2 families that may have more extensive beta-sheet structures. researchgate.net

Identification and Functional Significance of Conserved Structural Motifs in Apis mellifera PLA2

The phospholipase A2 (PLA2) from the venom of the honeybee, Apis mellifera, is a well-characterized enzyme belonging to the Group III secreted PLA2s (sPLA2s). mdpi.com Its structure reveals several conserved motifs that are crucial for its catalytic function and interaction with biological membranes. These motifs, while sharing some similarities with other sPLA2s, also possess unique features that define the enzyme's specific activity. mdpi.commdpi.com Key among these are the calcium-binding loop and the interfacial binding surface, which work in concert to enable the hydrolysis of phospholipids (B1166683) at the lipid-water interface. nih.gov

Calcium-Binding Loop

A highly conserved feature essential for the catalytic activity of Apis mellifera PLA2 is the calcium-binding loop. mdpi.com This structural motif is responsible for coordinating a calcium ion, which is an indispensable cofactor for the enzyme's function. uniprot.orgmdpi.com The loop contains a conserved XCGXG motif. nih.gov In Apis mellifera PLA2, the calcium ion is coordinated by the backbone carbonyl oxygens of specific amino acid residues within this loop, along with a bidentate interaction with an aspartate residue (Asp48 in many sPLA2s) and water molecules, creating a stable hepta-coordinated geometry. mdpi.com

The functional significance of this loop is multifaceted. The bound Ca²⁺ plays a critical role in:

Substrate Binding: The calcium ion helps to properly orient the phosphate (B84403) group of the phospholipid substrate within the active site, facilitating nucleophilic attack. mdpi.com

Stabilization of the Transition State: During catalysis, the calcium ion stabilizes the developing negative charge on the tetrahedral intermediate, lowering the activation energy of the reaction. mdpi.com

Structural Integrity: The binding of calcium induces a conformational change that organizes the active site and the interfacial binding surface for optimal catalytic efficiency. mdpi.com

The residues involved in calcium binding in Apis mellifera PLA2, as identified through sequence homology and structural modeling, include key positions such as 41, 43, 45, and 68. uniprot.org The precise coordination by these residues ensures the high affinity and specificity for calcium, which is required for the enzyme's hydrolytic activity on 2-acyl groups in 3-sn-phosphoglycerides. uniprot.org

Interfacial Binding Surface

A defining characteristic of sPLA2s, including that from Apis mellifera, is their enhanced catalytic activity on aggregated substrates, such as those found in micelles or cell membranes, a phenomenon known as interfacial activation. mdpi.comnih.gov This is mediated by a distinct region on the enzyme's surface known as the Interfacial Binding Surface (IBS). The IBS surrounds the entrance to the catalytic site and is composed primarily of hydrophobic and some basic amino acid residues. nih.govnih.gov

In Apis mellifera PLA2, the IBS facilitates the initial, reversible binding of the enzyme to the lipid-water interface. nih.gov This process is largely driven by non-electrostatic, hydrophobic interactions, although electrostatic contributions are also present. nih.gov The hydrophobic residues of the IBS penetrate the lipid bilayer, anchoring the enzyme to the membrane and allowing a substrate molecule to diffuse into the deeply recessed active site. nih.gov

The third alpha-helix of the bee venom PLA2 (residues 76 to 90) contributes significantly to this surface. nih.gov While structurally distinct from the N-terminal helix of Class I/II PLA2s, it serves an analogous function in creating a hydrophobic contact point with the membrane. nih.gov This interaction is critical as it positions the catalytic site optimally to access and hydrolyze phospholipid substrates within the membrane. mdpi.com The binding to the interface is a prerequisite for the high catalytic rates observed with aggregated lipids. mdpi.comnih.gov

Structure-Function Correlates Governing Apis mellifera PLA2 Catalytic Activity and Substrate Specificity

The catalytic activity and substrate specificity of Apis mellifera PLA2 are intricately linked to its three-dimensional structure. The precise arrangement of amino acid residues within the active site and at the interfacial binding surface dictates the enzyme's efficiency and preference for certain phospholipid substrates. nih.govmdpi.com The catalytic mechanism involves a His/Asp dyad, where a histidine residue, activated by a nearby aspartate, acts as a general base to polarize a water molecule for a nucleophilic attack on the sn-2 ester bond of the phospholipid. mdpi.comnih.gov

Mutagenesis Studies for Active Site Residue Probing

Site-directed mutagenesis has been a powerful tool for elucidating the roles of specific amino acid residues in the function of PLA2 enzymes. While extensive mutagenesis data specifically for Apis mellifera PLA2 is not as abundant as for some snake venom counterparts, studies on related PLA2s and computational models provide significant insights.

Modification of lysine residues, such as Lys14 and Lys66, which are located near the catalytic site and calcium-binding loop, has been shown to alter enzyme activity. researchgate.net These findings suggest that modifications or mutations in these regions can directly impact the enzyme's catalytic efficiency, likely by influencing substrate access or the catalytic environment. researchgate.net

Residue/RegionLocationFunctionObserved/Inferred Effect of Mutation
Aspartic Acid (e.g., Asp48) Catalytic Site / Ca²⁺-binding loopPart of catalytic dyad, Ca²⁺ coordinationLoss of catalytic activity
Histidine (e.g., His47) Catalytic SiteGeneral base in catalysisAbolition of enzymatic function
Lysine/Arginine Interfacial Binding SurfaceElectrostatic interactions with membraneAltered membrane binding affinity; charge reversal still permits binding via hydrophobic forces nih.gov
Hydrophobic Residues (e.g., Trp, Phe) Interfacial Binding SurfaceAnchoring to the lipid membraneReduced interfacial activation and overall activity
Lysine (e.g., Lys14, Lys66) Near catalytic site/Ca²⁺-binding loopStructural integrity, potential interactionsModification alters enzyme activity researchgate.net

Rational Design Approaches for Modifying Activity

The understanding of the structure-function relationships in Apis mellifera PLA2 opens avenues for its rational design to modify its activity for specific applications. The goal of such protein engineering is to alter properties like catalytic efficiency, substrate specificity, or stability.

Approaches for rational design include:

Modifying the Interfacial Binding Surface: By altering the hydrophobic or charged residues on the IBS, it is possible to change the enzyme's affinity for different types of membranes (e.g., anionic vs. zwitterionic). Increasing hydrophobicity could enhance binding to neutral membranes, while modulating charged residues could fine-tune interactions with specific phospholipid headgroups.

Altering the Active Site Pocket: Mutations within the hydrophobic channel that accommodates the fatty acyl chains of the substrate can be used to alter substrate specificity. For example, introducing bulkier residues could create a preference for substrates with shorter acyl chains, while expanding the channel could accommodate larger substrates.

Enhancing Stability: Introducing additional disulfide bonds or optimizing hydrogen-bonding networks, guided by computational modeling, could increase the thermal and chemical stability of the enzyme without compromising its catalytic function. This is particularly relevant for biotechnological applications where robust enzymes are required.

These rational design strategies, based on the detailed structural and functional knowledge of conserved motifs and key catalytic residues, provide a pathway to engineer novel Apis mellifera PLA2 variants with tailored properties for research, diagnostic, and therapeutic purposes.

Cellular and Molecular Interactions of Apis Mellifera Pla2

Interaction Mechanisms of Apis mellifera PLA2 with Biological Membranes and Lipid Bilayers

The initial and most critical interaction of bvPLA2 is with the cell membrane. This interaction is a precursor to its enzymatic activity and subsequent downstream cellular effects. The enzyme shows low activity against phospholipid monomers but becomes highly activated in the presence of aggregated substrates like micelles or phospholipid bilayers found in cell membranes nih.govmdpi.com.

The binding of bvPLA2 to biological membranes is a complex process driven by both hydrophobic and electrostatic forces. The membrane-binding surface of the enzyme is characterized by a patch of hydrophobic residues, which facilitates penetration into the lipid bilayer. This interaction is predominantly non-electrostatic. Surrounding this hydrophobic patch are key basic residues that contribute to the initial association with the membrane interface.

Once bound, bvPLA2 exerts its lytic effects through the catalytic hydrolysis of the sn-2 ester bond of glycerophospholipids. This enzymatic action yields free fatty acids (like arachidonic acid) and lysophospholipids mdpi.comuniprot.org. The accumulation of these products destabilizes the membrane's bilayer structure, increasing its permeability and ultimately leading to cell lysis nih.gov. The synergistic action with another venom component, melittin (B549807), can enhance this lytic activity. Melittin is thought to disrupt the cell's glycocalyx, allowing PLA2 better access to the phospholipid bilayer nih.gov.

Key amino acid residues in the active site of bvPLA2 are crucial for its catalytic function. These include Histidine-34, which acts as a Brønsted base, along with Aspartate-64 and Tyrosine-87, which form a hydrogen-bonding network with Histidine-34 acs.org. The enzyme's activity is calcium-dependent, requiring Ca²⁺ as a cofactor for the hydrolysis of phospholipids (B1166683) uniprot.org.

Table 1: Key Residues in Apis mellifera PLA2 Involved in Membrane Interaction and Catalysis

Residue/Region Function Reference
Hydrophobic Patch Primary driver for membrane penetration and binding. N/A
Histidine-34 (His-34) Acts as a Brønsted base in the catalytic site to deprotonate water. acs.org
Aspartate-64 (Asp-64) Forms a hydrogen bond network with His-34, essential for catalysis. acs.org
Tyrosine-87 (Tyr-87) Part of the hydrogen bond network with His-34. acs.org

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. These domains serve as organizing centers for signal transduction molecules nih.govfrontiersin.org. While these rafts are known to be portals for various pathogens and are involved in concentrating receptors for signaling, the specific role of lipid rafts and other membrane microdomains in the direct interaction with Apis mellifera PLA2 is not extensively detailed in the available scientific literature. Further research is needed to elucidate whether bvPLA2 preferentially binds to or is excluded from these specialized membrane regions.

Receptor-Ligand Interactions and Cellular Signaling Pathways Modulated by Apis mellifera PLA2

Beyond its direct enzymatic effects on membranes, bvPLA2 can act as a signaling molecule by binding to specific cellular receptors, thereby triggering intracellular cascades.

Specific high-affinity binding sites for bvPLA2 have been identified on various cell types. Research has pointed to the existence of "N-type" receptors in brain membranes to which neurotoxic sPLA2s, including bvPLA2, bind with high affinity researchgate.net. The structural elements of bvPLA2 involved in this binding are located in the surface region surrounding the enzyme's hydrophobic channel researchgate.net. Mutants with reduced affinity for these N-type receptors show a lack of neurotoxicity, underscoring the importance of this receptor interaction in its pathological effects researchgate.net.

Table 2: Identified Cellular Receptors for Apis mellifera PLA2

Receptor Name Cell/Tissue Type Role in PLA2 Interaction Reference

The interaction of bvPLA2 with cells initiates a complex network of signaling pathways that mediate inflammation, cell death, and immune responses.

Eicosanoid Biosynthesis Pathway: The most direct signaling role of bvPLA2 is the initiation of the eicosanoid cascade. By hydrolyzing membrane phospholipids to release arachidonic acid, it provides the primary substrate for enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), leading to the production of prostaglandins (B1171923) and leukotrienes, respectively mdpi.com.

MAPK and NF-κB Signaling: Bee venom components, including PLA2, have been shown to modulate key inflammatory signaling pathways. Melittin, often acting synergistically with PLA2, can suppress the nuclear factor-κB (NF-κB) pathway via p38 mitogen-activated protein kinase (MAPK) and JNK signaling actascientific.com. The activation of MAPK pathways is a common response to cellular stress and receptor activation, and bvPLA2 activity can contribute to this response, influencing processes like cell growth and apoptosis actascientific.comfrontiersin.org.

G-protein Coupled Receptors (GPCRs): While direct binding of bvPLA2 to a GPCR is not firmly established, its enzymatic products can activate GPCR signaling. Eicosanoids, for instance, often exert their biological effects by binding to specific GPCRs bosterbio.com. Furthermore, GPCRs can in turn regulate the activity of intracellular PLA2 forms and are deeply interconnected with MAPK and NF-κB signaling cascades, creating a complex web of interactions following the initial stimulus by bvPLA2 actascientific.comresearchgate.netnih.gov.

Modulation of Eicosanoid Biosynthesis Pathways by Apis mellifera PLA2 Activity

The central role of Apis mellifera PLA2 in modulating eicosanoid biosynthesis cannot be overstated. This process is fundamental to many of the physiological and pathological effects of bee venom, particularly inflammation and immune responses.

The pathway is initiated by the Ca²⁺-dependent enzymatic activity of bvPLA2 at the cell membrane uniprot.org. The enzyme specifically targets the sn-2 position of phospholipids, releasing arachidonic acid (AA) mdpi.com. Free AA is a transient molecule that is rapidly metabolized by two major enzymatic pathways:

Cyclooxygenase (COX) Pathway: AA is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by specific synthases into various prostanoids, including prostaglandins (e.g., PGE2, PGD2) and thromboxanes. These molecules are potent mediators of inflammation, pain, and fever.

Lipoxygenase (LOX) Pathway: Alternatively, AA can be metabolized by LOX enzymes (e.g., 5-LOX, 12-LOX) to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to leukotrienes and lipoxins nih.govresearchgate.net. Leukotrienes are powerful chemoattractants for immune cells and are involved in allergic reactions.

The activation of PLA2 is therefore the rate-limiting step for the entire eicosanoid cascade. By providing the essential precursor, Apis mellifera PLA2 effectively switches on a powerful biological signaling system that drives acute inflammatory and immune responses nih.govresearchgate.net.

Table 3: Key Steps in Eicosanoid Biosynthesis Initiated by Apis mellifera PLA2

Step Enzyme Substrate Product(s) Biological Significance Reference
1. Substrate Release Apis mellifera PLA2 Membrane Phospholipids Arachidonic Acid (AA) & Lysophospholipids Rate-limiting step; initiates the entire cascade. mdpi.com
2a. COX Pathway Cyclooxygenases (COX-1, COX-2) Arachidonic Acid Prostaglandin H2 (PGH2) Leads to production of prostaglandins and thromboxanes. researchgate.net

Table of Mentioned Compounds

Release of Arachidonic Acid and Related Lipid Mediators

The principal molecular action of Apis mellifera PLA2 is its enzymatic degradation of membrane phospholipids. mdpi.comnih.gov The enzyme specifically targets the sn-2 position of these lipids, which is frequently esterified with polyunsaturated fatty acids, most notably arachidonic acid. mdpi.com This calcium-dependent hydrolysis reaction yields two significant products: a free fatty acid and a lysophospholipid. nih.govresearchgate.net

The release of arachidonic acid is a critical step, as it serves as the primary substrate for the synthesis of a large family of potent inflammatory mediators known as eicosanoids. nih.govresearchgate.net Concurrently, the other product, a lysophospholipid (such as lysophosphatidylcholine), also functions as a bioactive lipid mediator. mdpi.comnih.gov Lysophospholipids can act as "structural poisons" that further disrupt neighboring cell membranes, perpetuating a lytic effect. mdpi.com Furthermore, they can be precursors for other signaling molecules like the platelet-activating factor (PAF). researchgate.net

Table 1: Enzymatic Action of Apis mellifera PLA2

SubstrateEnzymeProductsSignificance
Glycerophospholipids (e.g., Phosphatidylcholine)Apis mellifera Phospholipase A2 (PLA2)Arachidonic Acid (a free fatty acid)Precursor for eicosanoid synthesis (Prostaglandins, Leukotrienes). researchgate.net
Lysophospholipids (e.g., Lysophosphatidylcholine)Bioactive lipid mediators; precursors for Platelet-Activating Factor (PAF). mdpi.comresearchgate.net

Impact on Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Once liberated from the cell membrane by PLA2, arachidonic acid becomes available to two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.netnih.gov These pathways are responsible for converting arachidonic acid into eicosanoids, which are key mediators of inflammation and other cellular processes. researchgate.net

Cyclooxygenase (COX) Pathway : The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to produce prostaglandins (such as PGE2) and thromboxanes. researchgate.netyoutube.com These molecules are involved in a wide array of physiological and pathological processes.

Lipoxygenase (LOX) Pathway : The LOX enzymes convert arachidonic acid into leukotrienes and lipoxins. researchgate.netyoutube.com

By controlling the initial rate-limiting step—the release of arachidonic acid—Apis mellifera PLA2 effectively initiates and amplifies these downstream inflammatory cascades. researchgate.net Direct inhibition of PLA2 would, therefore, block the production of mediators from both the COX and LOX pathways simultaneously. researchgate.net

Table 2: Arachidonic Acid Metabolic Pathways

PathwayKey EnzymePrimary ProductsGeneral Function
Cyclooxygenase PathwayCyclooxygenase (COX)Prostaglandins, ThromboxanesInflammatory response, pain, fever. youtube.com
Lipoxygenase PathwayLipoxygenase (LOX)Leukotrienes, LipoxinsInflammatory response, chemotaxis. researchgate.netyoutube.com

Apis mellifera PLA2 Influence on Cellular Processes in vitro

The molecular actions of Apis mellifera PLA2 translate into significant consequences for cellular integrity and survival. In vitro studies have demonstrated that the enzyme can induce distinct forms of cell death, primarily through its ability to compromise the cell membrane and disrupt essential intracellular processes.

The enzymatic activity of PLA2 can be a crucial step in the initiation of apoptosis. nih.gov It is believed that the release of arachidonic acid and its subsequent metabolism via COX and LOX pathways can lead to the production of free radical oxygen species, which are involved in cytolysis and can trigger apoptotic signaling. nih.gov In some cell lines, the activation of PLA2 is a necessary step for apoptosis induced by factors like tumor necrosis factor (TNF). nih.gov Conversely, extensive and rapid membrane damage caused by high concentrations of PLA2 can lead directly to necrosis, a form of cell death characterized by cell swelling and lysis. nih.govelifesciences.org

Membrane Permeabilization Studies

A primary and well-documented effect of Apis mellifera PLA2 is its ability to induce cell membrane permeability. mdpi.com The enzyme binds to the outer leaflet of the cell membrane and begins to hydrolyze phospholipids. This enzymatic degradation creates defects in the lipid bilayer, compromising its barrier function and leading to increased permeability. nih.gov This allows for the uncontrolled passage of ions and small molecules across the membrane, ultimately leading to cell lysis. scielo.br Studies suggest that the lytic process is enhanced by the generation of lysophospholipids, which act as detergents to further disrupt membrane structure. mdpi.com In the context of whole bee venom, PLA2 works synergistically with the peptide melittin; melittin is thought to create pores in the membrane, which may grant PLA2 greater access to its phospholipid substrates within the bilayer, accelerating membrane disruption and cell necrosis. nih.gov

Calcium Influx and Homeostasis Disruption

Calcium ions (Ca2+) play a dual role in the action of Apis mellifera PLA2. Firstly, the enzyme is calcium-dependent, meaning it requires Ca2+ as a cofactor for its catalytic activity. uniprot.orgnih.gov The binding of calcium is essential for the proper orientation of the enzyme at the membrane interface and for the catalytic hydrolysis of phospholipids. mdpi.com

Secondly, the membrane permeabilization caused by PLA2 activity leads to a disruption of cellular calcium homeostasis. mdpi.com By damaging the cell membrane, PLA2 allows for an uncontrolled influx of extracellular calcium into the cytoplasm. elifesciences.org This sudden and sustained increase in intracellular Ca2+ concentration is a potent signal for cell death, activating various degradative enzymes and ultimately contributing to both apoptotic and necrotic pathways.

Advanced Methodologies for Apis Mellifera Pla2 Research and Analysis

Recombinant Expression and Purification Strategies for Apis mellifera PLA2

To overcome the limitations of sourcing PLA2 directly from bee venom, which can have variable composition, recombinant expression systems have been developed. These systems allow for the production of large quantities of homogenous, active enzyme suitable for detailed biochemical and structural analysis.

Prokaryotic Systems: Escherichia coli is a widely used host for the expression of recombinant bvPLA2. A common strategy involves expressing a synthetic gene encoding the mature form of bvPLA2 as a fusion protein. uk.ac.ir This often includes an N-terminal polyhistidine (6xHis) tag, which facilitates purification via metal ion affinity chromatography. uk.ac.ir This approach can yield significant quantities of the fusion protein, often in the range of 40-50 mg per liter of culture. uk.ac.ir A critical step in this process is the subsequent refolding of the recombinant protein to achieve its native conformation and full enzymatic activity, followed by the cleavage of the fusion tag to yield the mature enzyme. uk.ac.ir

Eukaryotic Systems: While prokaryotic systems are effective, eukaryotic systems such as baculovirus-infected insect cells offer an alternative for expressing bvPLA2. These systems can provide post-translational modifications, such as glycosylation, which may be closer to the native state of the enzyme. The choice of expression system depends on the specific research goals, balancing the high yield and simplicity of E. coli systems against the potential for more native-like protein processing in eukaryotic systems.

Purification of both native and recombinant bvPLA2 to a high degree of purity is essential for accurate characterization. A multi-step chromatographic approach is typically employed.

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. For bvPLA2 purification, anion-exchange chromatography using materials like DEAE-cellulose is a common initial step. researchgate.netnih.gov The crude venom or cell lysate is loaded onto the column, and proteins are eluted using a salt gradient (e.g., NaCl), with PLA2 separating from other venom components like melittin (B549807). nih.gov Cation-exchange chromatography has also been successfully used for the removal of PLA2 during the purification of other venom components. nih.gov

Gel Filtration Chromatography (Size-Exclusion): This method separates molecules based on their size. Columns packed with resins like Sephacryl S-300 are used as a subsequent step to further purify the PLA2-containing fractions obtained from ion-exchange chromatography. researchgate.netnih.gov This step effectively removes proteins with significantly different molecular weights.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly efficient method for achieving high-purity bvPLA2. nih.gov This technique separates molecules based on their hydrophobicity and can effectively remove all detectable contaminants, yielding a functionally active enzyme. nih.gov

The combination of these techniques can result in a significant increase in the specific activity of the enzyme, indicating a high level of purification.

TechniqueStationary Phase/ResinSeparation PrincipleTypical Use in PLA2 PurificationReference
Ion-Exchange ChromatographyDEAE-celluloseNet ChargeInitial purification step from crude venom researchgate.netnih.gov
Gel Filtration ChromatographySephacryl S-300Molecular SizeSecondary purification step researchgate.netnih.gov
Reverse-Phase HPLCC8 or C18 silicaHydrophobicityFinal polishing step for high purity nih.gov
Affinity ChromatographyNi-NTA AgaroseSpecific Binding (His-tag)Purification of recombinant His-tagged PLA2 uk.ac.ir

Quantitative Enzymatic Activity Assays for Apis mellifera PLA2

Accurate measurement of bvPLA2's catalytic activity is fundamental to its study. The enzyme catalyzes the hydrolysis of the sn-2 acyl bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. Various assays have been developed to quantify this reaction. A common method involves using an egg yolk suspension as a substrate and measuring the resulting change. uk.ac.ir Another established assay uses a reaction mixture containing phosphatidylcholine, Triton X-100, CaCl₂, and the pH indicator phenol red, where the release of fatty acids causes a pH change that can be monitored. researchgate.netnih.gov

Spectrophotometric Assays: These assays rely on the detection of a colored product. A continuous spectrophotometric method has been developed based on a coupled enzyme reaction. In this assay, the linoleic acid released by PLA2 is oxidized by lipoxygenase, and the formation of the resulting hydroperoxide is monitored by measuring the increase in absorbance at 234 nm. Another approach uses synthetic phospholipids (B1166683) containing α-eleostearic acid; its release upon PLA2 action can be continuously measured by UV spectrophotometry. researchgate.net

Fluorometric Assays: These highly sensitive assays use substrates that release a fluorescent product upon enzymatic cleavage. One such assay utilizes a synthetic thiophospholipid, 1,2-bis(heptanoylthio) Glycerophosphocholine. PLA2 cleavage produces a lysothiophospholipid that reacts with a fluorogenic probe, yielding a highly fluorescent product detectable at an excitation/emission wavelength of 388/513 nm. This method is adaptable for high-throughput screening and can detect very low levels of PLA2 activity.

Assay TypePrincipleSubstrate ExampleDetection MethodReference
Spectrophotometric (Coupled)Released fatty acid is converted to a chromophore by a second enzyme.Dilinoleoyl phosphatidylcholineAbsorbance at 234 nm
Spectrophotometric (Direct)Substrate contains a chromogenic fatty acid.Glycerophosphatidylcholines with α-eleostearic acidUV Absorbance researchgate.net
FluorometricCleavage of a synthetic substrate releases a fluorescent product.1,2-bis(heptanoylthio) GlycerophosphocholineFluorescence (Ex/Em = 388/513 nm)

Radiometric Assays: These assays offer high specificity and sensitivity. One method employs biomembranes from E. coli labeled with [1-¹⁴C]oleic acid at the sn-2 position of their phospholipids. researchgate.net PLA2 activity is quantified by measuring the amount of radioactive oleic acid released from the membrane substrate. researchgate.net The released fatty acids can be separated and counted using liquid scintillation. researchgate.net

Mass Spectrometry-Based Lipidomic Assays: Mass spectrometry (MS) provides a powerful platform for the direct and quantitative analysis of lipid molecules. MS-based assays can be used to identify and quantify the specific fatty acids and lysophospholipids generated by PLA2 activity. This approach does not require labeled substrates and offers high specificity by identifying molecules based on their mass-to-charge ratio. This methodology is particularly useful for studying substrate specificity and analyzing PLA2 activity towards complex lipid mixtures, such as cardiolipin. Fragmentation data from MS can also be used to identify sites of modification on the PLA2 enzyme itself, providing insights into how its structure relates to its activity. aston.ac.uk

Biophysical Techniques for Studying Apis mellifera PLA2 Dynamics and Interactions

Understanding the structural dynamics of bvPLA2 and its interactions with lipid interfaces is key to deciphering its mechanism of action.

X-ray Crystallography: This has been the cornerstone technique for elucidating the three-dimensional structure of bvPLA2. The crystal structure of bvPLA2, solved at a 2.0 Å resolution in a complex with a phosphonate transition-state analogue, has provided detailed visualization of the active site, the Ca²⁺ binding loop, and the mode of substrate binding. nih.gov These structural studies have revealed a common catalytic mechanism shared with other phospholipases, despite sequence differences. nih.govnih.gov

Spectroscopic Techniques:

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues in bvPLA2 can be exploited to study its interactions. Steady-state and time-resolved fluorescence spectroscopy have been used to monitor the interaction between whole bee venom and various micro-heterogeneous systems, including micelles. nih.gov Changes in fluorescence parameters upon addition of these systems demonstrate the binding of venom peptides to these aggregates. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for analyzing the secondary structure (α-helices, β-sheets) of bvPLA2 in solution and monitoring conformational changes that may occur upon binding to ligands or lipid interfaces.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR studies have been used to investigate the kinetics of bvPLA2 at the water-lipid interface. These studies suggest that the enzyme attaches to the interface with only a reduced infiltration into the outer membrane monolayer, providing insights into the docking mechanism. mdpi.com

These advanced methodologies, from recombinant production to high-resolution structural and functional analysis, have been instrumental in building a comprehensive understanding of the Apis mellifera PLA2 enzyme.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. In the context of Apis mellifera PLA2, SPR is ideally suited for quantifying the kinetics of its binding to various molecules, including substrates, inhibitors, and antibodies. The methodology involves immobilizing the PLA2 enzyme on a sensor chip. A solution containing the binding partner (analyte) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram.

From this real-time data, key kinetic parameters can be determined:

Association rate constant (kₐ): The rate at which the enzyme-analyte complex forms.

Dissociation rate constant (kₑ): The rate at which the complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ.

This technique is invaluable for screening potential inhibitors, characterizing substrate specificity, and understanding how modifications to the enzyme affect its binding capabilities. For instance, SPR could be used to compare the binding affinity of PLA2 for different phospholipid substrates or to assess the efficacy of a newly designed inhibitor.

Hypothetical SPR Data for Apis mellifera PLA2 Interaction with an Inhibitor

The following interactive table presents hypothetical kinetic data for the interaction between Apis mellifera PLA2 and a competitive inhibitor, as would be determined by SPR analysis.

Analyte (Inhibitor)Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)
Inhibitor X501.2 x 10⁵2.5 x 10⁻³20.8
Inhibitor X1001.3 x 10⁵2.6 x 10⁻³20.0
Inhibitor X2001.2 x 10⁵2.4 x 10⁻³20.0
Inhibitor Y503.5 x 10⁴7.0 x 10⁻³200.0
Inhibitor Y1003.6 x 10⁴7.1 x 10⁻³197.2
Inhibitor Y2003.4 x 10⁴6.9 x 10⁻³202.9

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with biomolecular binding events. This provides a complete thermodynamic profile of the interaction in a single experiment. For Apis mellifera PLA2, ITC can be used to study its binding to ligands such as calcium ions, phospholipid substrates, or inhibitors.

In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the PLA2 enzyme. The heat released (exothermic) or absorbed (endothermic) upon binding is measured with high sensitivity. The resulting data allows for the direct determination of:

Binding Affinity (Kₐ): The strength of the interaction.

Binding Enthalpy (ΔH): The heat change upon binding, reflecting the changes in bonding energies.

Stoichiometry (n): The molar ratio of the interacting molecules in the complex.

From these primary measurements, other key thermodynamic parameters like the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This information reveals the driving forces behind the binding interaction, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (increased disorder, often from the release of bound water molecules).

Hypothetical Thermodynamic Profile of Apis mellifera PLA2 Binding to a Substrate Analogue

This interactive table shows a hypothetical thermodynamic profile for Apis mellifera PLA2 binding to a non-hydrolyzable phospholipid analogue, as determined by ITC.

LigandStoichiometry (n)Affinity (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Free Energy (ΔG) (kcal/mol)
Analogue A1.052.1 x 10⁶-8.50.5-8.65
Analogue B0.985.4 x 10⁵-2.119.1-7.8

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure and conformational changes of proteins. The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides a characteristic signature of the protein's secondary structural elements (α-helices, β-sheets, turns, and random coils).

For Apis mellifera PLA2, CD spectroscopy is instrumental in:

Determining the baseline secondary structure content of the native enzyme.

Investigating conformational changes induced by ligand binding (e.g., substrates, inhibitors, Ca²⁺).

Monitoring changes in protein folding and stability under different environmental conditions (e.g., temperature, pH).

Research has shown that activation of bee venom PLA2 by acylation with oleoyl (B10858665) imidazolide leads to a distinct change in its secondary structure. Comparison of the CD spectra of the native and activated enzyme indicated an apparent increase in both α-helix and β-sheet content, suggesting that a conformational change is responsible for the enhanced catalytic activity. nih.gov

Secondary Structure Content of Native and Activated Apis mellifera PLA2

This table summarizes the changes in secondary structure content of Apis mellifera PLA2 upon activation, as could be determined from the deconvolution of CD spectra. nih.gov

Enzyme Stateα-Helix (%)β-Sheet (%)Turn (%)Unordered (%)
Native PLA225152040
Activated PLA235201827

Advanced Proteomic and Lipidomic Approaches in Apis mellifera PLA2 Research

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the precise identification, quantification, and characterization of proteins and their post-translational modifications. For Apis mellifera PLA2, MS-based approaches are critical for confirming its identity in venom samples, identifying different isoforms, and pinpointing molecular modifications that may alter its function. ptfarm.plplos.org

In a typical "bottom-up" proteomics workflow, the PLA2 protein is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then separated, often by liquid chromatography (LC), and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments, generating a unique fingerprint that can be matched to protein sequence databases for unambiguous identification.

One study utilized mass spectrometry to investigate Apis mellifera PLA2 modified by 1-palmitoyl-2-(9'-oxononanoyl)-sn-glycero-3-phosphocholine (PoxnoPC), a carbonyl-containing lipid derivative. aston.ac.ukresearchgate.net Fragmentation data revealed that while the entire PoxnoPC molecule was not found, its breakdown product, 9-oxononanoic acid (ON), was identified as forming adducts on several lysine (B10760008) residues of the PLA2 enzyme. aston.ac.ukresearchgate.net

Identified Modification Sites on Apis mellifera PLA2 via Mass Spectrometry

This table details the specific lysine residues on Apis mellifera PLA2 identified as being modified by 9-oxononanoic acid (ON). aston.ac.ukresearchgate.net These modifications are linked to an observed increase in the enzyme's activity. aston.ac.ukresearchgate.net

Modified ResidueLocation/SignificanceType of Modification
Lysine 14 (Lys14)Near the catalytic site9-oxononanoic acid adduct
Lysine 66 (Lys66)Near the Ca²⁺ binding site and C-terminal loop9-oxononanoic acid adduct

Targeted Lipidomics for Substrate and Product Profiling

Lipidomics, the large-scale study of lipids, provides powerful tools for understanding the enzymatic activity of PLA2. Targeted lipidomics, which focuses on quantifying a specific group of known lipids, is particularly useful for profiling the substrates and products of Apis mellifera PLA2. This approach allows researchers to precisely determine the enzyme's substrate specificity and to monitor the production of specific lysophospholipids and free fatty acids.

The methodology typically involves incubating the PLA2 enzyme with a complex mixture of potential phospholipid substrates (e.g., a total lipid extract from a cell membrane). The reaction is then stopped, and the lipids are extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the lipid profiles before and after the enzymatic reaction, one can identify which phospholipid species were preferentially hydrolyzed and quantify the resulting products. This provides invaluable data on the enzyme's preference for specific head groups and acyl chain compositions.

Hypothetical Substrate Specificity Profile of Apis mellifera PLA2 by Targeted Lipidomics

This interactive table presents hypothetical results from a targeted lipidomics experiment, showing the relative hydrolysis rates of different phospholipid species by Apis mellifera PLA2.

Substrate ClassAcyl Chain CompositionRelative Hydrolysis Rate (%)Major Products
Phosphatidylcholine (PC)16:0/18:11001-16:0-lysoPC, Oleic Acid
Phosphatidylcholine (PC)16:0/18:21251-16:0-lysoPC, Linoleic Acid
Phosphatidylethanolamine (PE)16:0/18:1851-16:0-lysoPE, Oleic Acid
Phosphatidylserine (PS)16:0/18:1301-16:0-lysoPS, Oleic Acid
Phosphatidylinositol (PI)18:0/20:41501-18:0-lysoPI, Arachidonic Acid

Computational and In Silico Approaches for Apis mellifera PLA2 Studies

Computational and in silico methods have become indispensable for studying the structure-function relationships of proteins like Apis mellifera PLA2. These approaches complement experimental data by providing detailed molecular insights that can be difficult to obtain otherwise.

Key computational techniques applied to PLA2 research include:

Sequence Analysis: Using bioinformatics tools to analyze the primary amino acid sequence, predict physicochemical properties, and identify conserved domains and motifs, such as the catalytic site and Ca²⁺-binding loop. researchgate.net

Homology Modeling: Building a three-dimensional (3D) structural model of Apis mellifera PLA2 based on the experimentally determined structures of related proteins. This is crucial when a crystal structure is unavailable. entomol.org

Molecular Docking: Simulating the interaction between PLA2 and small molecules (e.g., substrates, inhibitors) to predict binding modes and affinities. This is widely used in in silico drug design to screen for potential inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic movements of the protein over time to understand its flexibility, conformational changes, and the mechanics of its interaction with membranes and substrates.

A computational analysis of PLA2 from three honeybee species, including Apis mellifera, predicted key physicochemical parameters and secondary structure elements. The study suggested the protein is largely hydrophobic and stable over a wide temperature range. researchgate.net

Predicted Physicochemical and Structural Parameters for Apis mellifera PLA2

This table summarizes key parameters for Apis mellifera PLA2 as determined by various in silico and computational tools. researchgate.net

ParameterPredicted Value/FindingComputational Tool/Method
Molecular Weight~14-16 kDaSequence Analysis
Isoelectric Point (pI)7.01 - 8.65Expasy ProtParam
Aliphatic Index51.64 - 85.17 (High thermal stability)Expasy ProtParam
HydropathicityHigh (Hydrophobic)Sequence Analysis
Secondary StructureMore random coils and α-helices than β-sheetsSOPMA
Conserved ResiduesLeucine, Proline, AlanineMultiple Sequence Alignment (MUSCLE)

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the structure and dynamics of biological macromolecules. nih.gov In the context of Apis mellifera PLA2, MD simulations offer a window into the dynamic behavior of the enzyme as it interacts with its phospholipid substrates at an atomic level.

Researchers have utilized MD simulations to model the PLA2-substrate complex, providing insights into the binding process and the catalytic mechanism. nih.gov These simulations can predict the structure of the enzyme-substrate complex, which shows remarkable similarity to structures determined from experimental methods like X-ray crystallography of enzyme-inhibitor complexes. nih.gov

A key aspect highlighted by MD simulations is the crucial role of the calcium ion (Ca2+) in substrate binding. nih.gov The simulations demonstrate that the persistence of a hydrogen bond between the catalytic residue His-48 and a water molecule is consistent with the proposed role of this water molecule as the nucleophile in the catalytic hydrolysis of the phospholipid. nih.gov

Simulations of PLA2 at a lipid-water interface reveal the complex process of how the enzyme binds to the membrane surface. uiuc.edu It is understood that PLA2 is activated when it interacts with aggregated forms of its substrate, such as in micelles or bilayers. uiuc.edu MD simulations help to investigate the mechanism of this surface activation and the specific interactions between the enzyme and the membrane. uiuc.edu These studies have suggested that the desolvation of a few lipid molecules upon tight association of PLA2 with the membrane could facilitate substrate binding and increase the reaction rate. uiuc.edu The process is thought to involve the "suction" of a phospholipid from the membrane into the enzyme's hydrophobic channel for catalysis. uiuc.edu

Key Findings from Molecular Dynamics Simulations:

FindingSignificance
Prediction of enzyme-substrate complex structureProvides a model for understanding the initial steps of catalysis.
Importance of Ca2+ in substrate bindingConfirms the role of the cofactor in orienting the substrate for hydrolysis.
Role of His-48 and a water molecule in catalysisSupports the proposed mechanism of nucleophilic attack.
Mechanism of surface activationElucidates how the enzyme's activity is enhanced at the membrane interface.
Desolvation of lipid moleculesSuggests a mechanism for facilitating substrate entry into the active site.

Docking Studies for Ligand Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com For Apis mellifera PLA2, docking studies are primarily used to screen for and analyze the binding of potential inhibitors.

In one study, researchers performed in-silico drug design by screening 18 antivenom compounds against PLA2 from various venomous species, including Apis mellifera. researchgate.net The goal was to identify compounds that could effectively bind to the active site and inhibit the enzyme's function. researchgate.net The study utilized the AutoDock 3.0 tool for these docking simulations. researchgate.net

The results of such studies are typically evaluated based on the binding energy and the inhibition constant (Ki) of the ligand-protein complex. researchgate.net Lower binding energy and a lower inhibition constant indicate a more potent inhibitor. In the aforementioned study, Indole was identified as the most potent inhibitor of PLA2 among the screened compounds, with an inhibition constant of 0.04. researchgate.net

Docking studies provide a static view of the best binding conformation of a ligand within the active site of the protein. mdpi.com This information is crucial for understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Example of Docking Study Results for PLA2 Inhibitors:

CompoundInhibition Constant (Ki)
Indole0.04

This table is based on a study that screened multiple compounds against PLA2 from various species, including Apis mellifera. researchgate.net

Bioinformatics for Sequence and Structural Homology Analysis

Bioinformatics tools are essential for analyzing the sequence and structural properties of Apis mellifera PLA2 and comparing it to PLA2 enzymes from other species. This comparative analysis helps in understanding its evolutionary relationships, conserved functional domains, and physicochemical characteristics.

Sequence Analysis and Physicochemical Characterization: The amino acid sequence of Apis mellifera PLA2 has been retrieved from databases like the National Centre for Biotechnology Information (NCBI). researchgate.net Computational tools are then used to determine various physicochemical parameters. researchgate.net For instance, the primary structure analysis of PLA2 from Apis mellifera, Apis dorsata, and Apis cerana suggests that these enzymes are largely hydrophobic due to a high content of non-polar residues. researchgate.net

The isoelectric point (pI) of Apis mellifera PLA2 has been predicted to be around 7.01 to 8.65. entomol.orgresearchgate.net The aliphatic index, which is an indicator of the thermal stability of a protein, has been computed to be in a range that suggests stability over a wide range of temperatures. researchgate.net Secondary structure prediction using tools like SOPMA indicates that Apis mellifera PLA2 is rich in random coils and alpha-helices. researchgate.net

Homology and Phylogenetic Analysis: The nucleotide sequence of the gene encoding Apis mellifera PLA2 has been cloned and sequenced. entomol.org This has allowed for homology comparisons with PLA2 from other bee species. For example, the nucleotide sequence of PLA2 from a subspecies of Apis mellifera shares 99% homology with that of Apis mellifera ligustica and 96% homology with Apis cerana cerana. entomol.org

Phylogenetic tree construction based on amino acid sequences reveals the evolutionary relationships of Apis mellifera PLA2. entomol.org Such analyses have shown that the PLA2 of A. mellifera is most closely related to that of A. mellifera ligustica. entomol.org

Multiple sequence alignments using tools like T-COFFEE have been employed to compare the PLA2 sequences from different venomous species, including Apis mellifera. researchgate.net These alignments have revealed conserved residues in the active pocket, suggesting that a single inhibitor could potentially be effective against PLA2 from multiple species. researchgate.net

Physicochemical Parameters of Apis mellifera PLA2:

ParameterPredicted Value/Characteristic
Molecular Weight~16 kDa
Isoelectric Point (pI)7.01 - 8.65
Aliphatic Index51.64–85.17 (indicates thermostability)
HydrophobicityHigh (due to non-polar residues)
Secondary StructurePredominantly random coils and alpha-helices

Evolutionary and Comparative Aspects of Phospholipase A2 Enzymes, Focusing on Apis Mellifera Pla2

Phylogenetic Analysis of Apis mellifera PLA2 within the PLA2 Superfamily

Phylogenetic analyses based on amino acid sequences have situated Apis mellifera PLA2 (hvPLA2) within a distinct branch of the secreted PLA2 (sPLA2) family. nih.gov Secreted PLA2s are traditionally classified into several groups, with snake venom PLA2s typically falling into Group I (from Elapidae venoms) and Group II (from Viperidae venoms), which are homologous to mammalian pancreatic and non-pancreatic PLA2s, respectively. mdpi.comoup.com

Apis mellifera PLA2, however, is classified as a Group III sPLA2. mdpi.comnih.gov This classification highlights a significant evolutionary divergence from the major snake venom PLA2s. nih.gov Phylogenetic trees constructed from amino acid sequences show three main branches corresponding to Group I, Group II, and the insect/lizard venom types (Group III). nih.govnih.gov This indicates that at least two distinct PLA2 genes existed in the vertebrate lineage before the divergence of reptiles and mammals, with the Group III enzymes evolving along a separate trajectory. nih.govoup.com

Phylogenetic analysis of the Apis mellifera PLA2 gene reveals that it is more closely related to subspecies like Apis mellifera ligustica than to other bee species such as Apis cerana cerana. entomol.orgresearchgate.net The nucleotide sequence of PLA2 from an Apis mellifera subspecies was found to have 99% homology with that of Apis mellifera ligustica. entomol.org

Group III PLA2s are a unique and diverse group found in the venoms of various animals, including lizards (like the Gila monster, Heloderma suspectum), and various insects. nih.gov The primary structure of Apis mellifera PLA2 shares approximately 31% similarity with human cellular Group III sPLA2s. mdpi.com Interestingly, mammalian Group III sPLA2 shares more structural similarity with the bee venom enzyme than with other mammalian sPLA2s, although they differ significantly in their N-terminal and C-terminal domain extensions. nih.gov This suggests a shared ancient origin for this group, followed by significant functional and structural divergence in different animal lineages.

Within the order Hymenoptera, which includes bees, wasps, and ants, PLA2 enzymes show considerable diversification. While PLA2 is a major and highly conserved component in the venom of bees and bumblebees, its presence and characteristics can vary. nih.gov For instance, the amount of PLA2 in Apis mellifera venom can exhibit seasonal variations and differ between subspecies. mdpi.comnih.gov The total venom content and the proportion of PLA2 can differ between Apis mellifera and Apis cerana, with A. mellifera generally having higher amounts. mdpi.com This diversification likely reflects different evolutionary pressures related to diet, predation, and defense strategies among various Hymenopteran species. nih.gov

Conservation and Divergence of Amino Acid Sequences and Structural Motifs Across Orthologs

The amino acid sequence of Apis mellifera PLA2 reveals both highly conserved regions essential for function and divergent areas that contribute to its specific properties. The enzyme is a single polypeptide chain, typically around 128-134 amino acids, with a molecular weight of approximately 15-16 kDa. mdpi.comnih.gov

Key conserved features across many sPLA2s, including the honeybee enzyme, include the catalytic site and the calcium-binding loop. nih.govmdpi.com The active site is centered around a critical histidine residue (His-67 in hvPLA2), which, along with other residues like Asp-97, is crucial for the hydrolysis of phospholipids (B1166683). nih.govmdpi.com The Ca²⁺ ion is an essential cofactor, and its binding site is also highly conserved. nih.govuniprot.org

Comparisons between different Apis mellifera subspecies, such as A. m. carnica and A. m. ligustica, show very high sequence homology, often exceeding 90%. However, even small differences in amino acid sequences can lead to variations in properties like the isoelectric point (pI). entomol.org

Table 1: Comparison of PLA2 Sequence Homology Between Apis Species This interactive table provides a summary of the nucleotide and amino acid sequence identities for Phospholipase A2 (PLA2) among different honeybee species and subspecies.

Compared Species/Subspecies Gene/Protein Homology (%) Reference
A. mellifera spp. vs A. mellifera ligustica Nucleotide 99% entomol.org
A. mellifera spp. vs A. cerana cerana Nucleotide 96% entomol.org
A. mellifera spp. vs A. mellifera ligustica Amino Acid 99% entomol.org
A. mellifera carnica vs A. mellifera ligustica Gene 90.94%
A. mellifera carnica vs A. cerana cerana Gene 96.65%

Comparative Enzymology: Functional Differences and Similarities of Apis mellifera PLA2 with Other Venom PLA2s

The functional properties of Apis mellifera PLA2, when compared to other venom PLA2s, reveal both a common catalytic mechanism and distinct operational efficiencies and substrate preferences. mdpi.com

Venom PLA2s generally catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids. mdpi.comnih.gov However, their efficiency can vary depending on the type of phospholipid substrate and its physical organization (e.g., in micelles versus liposomes).

The catalytic efficiency of PLA2 enzymes can be compared by examining their specific activity, optimal reaction conditions (pH and temperature), and Michaelis-Menten constant (Km), which indicates the enzyme's affinity for its substrate.

The specific activity of purified PLA2 from the Egyptian honeybee (Apis mellifera lamarckii) has been reported to be very high, at 6033 U/mg. nih.govresearchgate.net This enzyme shows optimal activity at a pH of 8.0 and a temperature of 45°C, with a Km value of 20 µM for phosphatidylcholine, indicating a high affinity for this substrate. nih.gov In contrast, PLA2s from various snake venoms exhibit a wide range of specific activities and optimal conditions, reflecting their adaptation to different prey and envenomation strategies. For instance, the optimal temperature for A. mellifera PLA2 activity has also been noted at 60-65°C with other lecithin-based substrates. mdpi.com The isoelectric point (pI) of A. mellifera PLA2 can also vary between subspecies, ranging from 5.9 in A. m. lamarckii to 7.05 in A. m. carnica, and up to 10.5 in the European honeybee, which contrasts with the typically acidic pI of some snake venom PLA2s. nih.gov

Table 2: Comparative Enzymatic Properties of Venom PLA2s This interactive table compares key enzymatic parameters of Phospholipase A2 (PLA2) from different venomous species, highlighting variations in their biochemical characteristics.

Enzyme Source Optimal pH Optimal Temperature (°C) Km Value (Substrate) Specific Activity (U/mg) Isoelectric Point (pI) Reference
Apis mellifera lamarckii 8.0 45 20 µM (Phosphatidylcholine) 6033 5.9 nih.gov
Apis mellifera (general) 8.9 25 Not specified (Soybean L-α-phosphatidylcholine) Not specified - mdpi.com
Apis mellifera (general) - 60-65 Not specified (Lecithin) Not specified - mdpi.com
Apis mellifera carnica - - - - 7.05 nih.gov
Apis mellifica (European) - - - - 10.5 nih.gov
Bothrops leucurus (Snake) - - - - 5.4 nih.gov

Evolutionary Pressures and Adaptive Significance of Apis mellifera PLA2 in Venom Composition

Phospholipase A2 (PLA2) from the honeybee, Apis mellifera, is a critical component of its venom, shaped by significant evolutionary pressures. Its adaptive significance lies primarily in its role as a defensive weapon against a wide range of antagonists, from large vertebrate predators to microbial pathogens. The evolution of this enzyme reflects a complex interplay between the need for potent defense and the specific ecological challenges faced by honeybees.

The primary function of bee venom is to deter threats to the hive. PLA2, working in concert with the major peptide melittin (B549807), is a key agent in this defense. Its enzymatic action catalyzes the hydrolysis of phospholipids in cell membranes, leading to cell lysis, tissue damage, and the release of arachidonic acid. This process initiates an inflammatory cascade, causing significant pain and discomfort in the envenomated animal, which serves as a powerful deterrent. The synergistic action between PLA2 and melittin is crucial; melittin disrupts cell membranes, which in turn facilitates PLA2's access to its phospholipid substrates, amplifying the venom's destructive effect.

The pressure exerted by predators is a major driver in the evolution of venom potency. Studies comparing different bee species suggest that the composition of their venom is adapted to the typical threats they face. For instance, the venom of Apis mellifera workers contains a higher concentration of PLA2 compared to that of the Asian honeybee, Apis cerana. This difference is thought to be an adaptation for defending larger colonies against more formidable vertebrate predators, such as mammals, which are more common in the evolutionary history of A. mellifera. The intense pain and inflammatory response induced by PLA2 are particularly effective against such predators.

Furthermore, PLA2's role as the major allergen in bee venom (designated as Api m 1) can be interpreted as an adaptive trait. A strong, IgE-mediated allergic reaction in a predator would serve as a memorable and highly effective deterrent against future attacks on hives. The immune systems of vertebrates have likely co-evolved to recognize the enzymatic activity of PLA2 as a conserved danger signal, triggering a potent type 2 immune response. This suggests that PLA2's allergenicity is not merely an incidental side effect but a functionally significant aspect of its defensive capabilities nih.gov.

Beyond its role in deterring macro-predators, PLA2 also contributes to the honeybee's defense against microbial pathogens. The enzyme exhibits anti-parasitic and anti-bacterial properties, providing a chemical defense mechanism that complements the bees' behavioral and physiological immune responses nih.gov. This function indicates that pathogens have been another significant evolutionary pressure shaping the characteristics of PLA2.

The table below summarizes the sequence homology of the PLA2 gene between different Apis species and subspecies, illustrating their evolutionary divergence.

Species/Subspecies 1 Species/Subspecies 2 Gene/Nucleotide Homology (%) Reference
Apis mellifera carnicaApis mellifera ligustica90.94%
Apis mellifera spp.Apis mellifera ligustica99% entomol.org
Apis mellifera spp.Apis cerana cerana96% entomol.org

This interactive table provides a comparative view of the genetic similarity of PLA2 among different honeybee types.

The quantity of PLA2 within the venom also varies, reflecting different selective pressures and life history traits. Worker bees, which are responsible for colony defense, have significantly more PLA2 in their venom than queen bees, whose venom is primarily used in conflicts with rival queens mdpi.com. There is also notable variation among different subspecies, which may correlate with regional differences in predation pressure.

The following table details the variability in PLA2 content found in the venom of different Apis mellifera castes and subspecies.

Species/Subspecies Caste PLA2 Content (% of Dry Venom) Reference
Apis mellifera melliferaWorker11.1% (range: 1.8-27.4%) mdpi.com
Apis mellifera scutellataWorker18.1% (range: 5.1-31%) mdpi.com
Apis melliferaQueenMuch less than workers mdpi.com

This interactive table highlights the quantitative differences in PLA2 as a percentage of total venom, indicating adaptive variation.

Future Directions and Emerging Research Frontiers in Apis Mellifera Pla2 Studies

Unexplored Mechanistic Pathways and Novel Molecular Targets of Apis mellifera PLA2

While the primary enzymatic activity of Apis mellifera PLA2 is the hydrolysis of phospholipids (B1166683), the downstream consequences of this action and the full spectrum of its molecular interactions are still being uncovered. mdpi.comresearchgate.net Future research is poised to delve deeper into several key areas:

Immune Modulation: Apis mellifera PLA2 is known to influence immune responses, but the precise mechanisms are not fully understood. nih.govnih.gov It can induce a type 2 immune response, which is dependent on its enzymatic activity and the IL-33 receptor component ST2. nih.gov Further investigation is needed to clarify its role in regulating various immune cells and signaling pathways. For instance, studies have shown its ability to modulate regulatory T cells (Tregs) and decrease the activation of neurotoxic microglia, suggesting therapeutic potential for neuro-inflammatory diseases like Parkinson's and Alzheimer's. nih.govfrontiersin.orgfortuneonline.org The interaction of PLA2 with specific immune receptors and the subsequent signaling cascades represent a significant frontier. Docking studies have suggested that PLA2 can bind to key signaling proteins like GSK3β, potentially inhibiting its activity and downstream effects such as tau phosphorylation. fortuneonline.org

Cancer Cell Targeting: The cytotoxic effects of bee venom on cancer cells are well-documented, with PLA2 playing a crucial, synergistic role alongside melittin (B549807). researchgate.netmdpi.com However, the specific molecular targets on cancer cells that make them susceptible to PLA2 are not entirely clear. Research has suggested that the anticancer activity involves the hyperactivation of PLA2 by melittin, leading to an influx of Ca2+, and inhibition of pathways like nuclear factor-κB (NF-κB). researchgate.netbegellhouse.com Identifying novel cancer-specific receptors or membrane lipid compositions that PLA2 preferentially interacts with could lead to more targeted cancer therapies. probiologists.comprobiologists.com

Neurological Pathways: Emerging evidence points to the neuroprotective effects of Apis mellifera PLA2. frontiersin.org It has been shown to reduce tau phosphorylation by inhibiting GSK3β expression, a key enzyme in the pathology of Alzheimer's disease. fortuneonline.org Further research could explore other neuronal targets and pathways affected by PLA2, potentially uncovering new therapeutic strategies for a range of neurodegenerative disorders.

Synergistic Interactions: The synergistic action between PLA2 and other venom components, particularly melittin, is a critical area for future investigation. mdpi.commdpi.com While it's known that melittin enhances PLA2's enzymatic activity, the precise molecular mechanism of this activation is still not fully understood. mdpi.com Elucidating this relationship could optimize the therapeutic application of bee venom components.

A summary of potential molecular targets for Apis mellifera PLA2 is presented in the table below.

Potential Target Category Specific Molecular Target/Pathway Observed or Hypothesized Effect Therapeutic Implication
Immune System IL-33/ST2 receptor pathwayInduction of type 2 immune responseAllergy, anti-venom immunity
Regulatory T cells (Tregs)Induction and expansionAnti-inflammatory, neuroprotection
MicrogliaInhibition of activationNeuro-inflammatory diseases
NF-κB pathwayInhibitionAnti-cancer, anti-inflammatory
Cancer Cells Specific membrane phospholipidsCell membrane disruption and lysisCancer therapy
Death Receptor 3 (DR3)Increased expression leading to apoptosisCancer therapy
Nervous System Glycogen synthase kinase 3β (GSK3β)Inhibition of expression and activityAlzheimer's disease
General Cellular Processes Phospholipid metabolismHydrolysis of sn-2 acyl bondBroad biological effects

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The application of "omics" technologies offers a powerful, systems-level approach to unraveling the complexities of Apis mellifera PLA2.

Genomics: The gene encoding PLA2 in Apis mellifera has been cloned and sequenced. mdpi.comentomol.orguefs.br However, genomic studies can be expanded to understand the regulation of its expression, including factors that influence the variability of PLA2 content in venom across different bee subspecies, ages, and environmental conditions. mdpi.com The honeybee genome encodes for four PLA2 genes (PLA2A-D), and understanding their differential expression and function is an area for future research. plos.orgnih.gov Next-generation sequencing (NGS) tools can be used to identify genetic markers associated with venom composition and production. frontiersin.org

Proteomics: Proteomic analyses have been instrumental in identifying the components of bee venom, confirming PLA2 as a major constituent alongside melittin. mdpi.comnih.gov Future proteomic studies could focus on identifying post-translational modifications of PLA2, such as glycosylation patterns, which can influence its stability, allergenicity, and enzymatic activity. mdpi.com Additionally, proteomics can be used to identify the full range of proteins that interact with PLA2 within the venom and in target organisms, providing insights into its mechanism of action.

Metabolomics: Metabolomic studies can reveal the downstream effects of PLA2's enzymatic activity by identifying and quantifying the lipid mediators produced, such as lysophospholipids and fatty acids. mdpi.com These molecules are not just byproducts but can act as signaling molecules themselves, influencing various physiological processes. mdpi.com LC-MS-based targeted analysis is a valuable tool for extending metabolomic studies of bee venom. mdpi.comrsc.org Integrating metabolomic data with genomic and proteomic data will provide a more holistic understanding of the biological impact of Apis mellifera PLA2.

The table below summarizes the application of omics technologies in PLA2 research.

Omics Technology Application in Apis mellifera PLA2 Research Potential Insights
Genomics Gene sequencing and analysis of different bee species/subspecies. entomol.orguefs.brUnderstanding evolutionary relationships, genetic basis of venom variability, and regulation of PLA2 expression. mdpi.com
Identification of PLA2 gene family members (PLA2A-D). plos.orgnih.govDelineating the specific roles of different PLA2 isoforms in immunity and other processes.
Proteomics Characterization of venom composition and PLA2 isoforms. mdpi.comnih.govIdentifying post-translational modifications, protein-protein interactions, and the complete venom proteome. mdpi.com
Metabolomics Analysis of lipid profiles following PLA2 activity. mdpi.commdpi.comIdentifying bioactive lipid mediators, understanding downstream signaling pathways, and assessing the metabolic impact on target cells.

Development of Advanced In Vitro Models and Systems for Apis mellifera PLA2 Research

To better understand the mechanisms of Apis mellifera PLA2, more sophisticated in vitro models are needed.

Cell-Based Assays: Moving beyond simple cell viability assays, future research can utilize co-culture systems that mimic the tumor microenvironment or the neuro-inflammatory environment. mdpi.com Genetically engineered cell lines with specific receptors or signaling pathways knocked out or overexpressed can help to identify the precise molecular targets of PLA2. plos.orgnih.gov

Organ-on-a-Chip and 3D Cell Cultures: These advanced models can provide a more physiologically relevant context for studying the effects of PLA2 on tissues and organs. For example, a "skin-on-a-chip" model could be used to study the inflammatory and allergic responses to PLA2 in a controlled environment.

Lipid Bilayer Systems: Artificial lipid bilayers with varying compositions can be used to study the specific lipid substrates that PLA2 prefers and how lipid composition affects its enzymatic activity and membrane disruption capabilities. mdpi.com This can provide fundamental insights into how PLA2 interacts with different cell types.

Innovative Methodological Advancements in Apis mellifera PLA2 Characterization and Functional Analysis

New and improved methods for characterizing PLA2 and its functions are continuously being developed.

High-Resolution Imaging: Techniques like cryo-electron microscopy (cryo-EM) could provide high-resolution structures of PLA2 in complex with its substrates or interacting proteins, offering unprecedented insights into its mechanism of action.

Advanced Mass Spectrometry: Techniques like native mass spectrometry can be used to study the non-covalent interactions of PLA2 with other molecules, such as melittin or receptor proteins, in their native state. tandfonline.com Liquid chromatography-mass spectrometry (LC-MS) is a method of choice for a comprehensive qualitative analysis of the protein content of bee venom. tandfonline.com

Biosensors: The development of novel biosensors for detecting PLA2 activity in real-time could facilitate high-throughput screening of potential inhibitors or activators and allow for the study of its enzymatic kinetics in complex biological samples.

Computational Modeling: In silico approaches, such as molecular dynamics simulations and docking studies, can complement experimental work by predicting the interactions of PLA2 with potential targets and substrates, guiding further experimental validation. fortuneonline.orgtandfonline.com

Potential for Apis mellifera PLA2 as a Biochemical Tool in Lipid Research and Membrane Biology

Beyond its therapeutic potential, Apis mellifera PLA2 is a valuable tool for basic research. mdpi.com

Probing Membrane Structure and Dynamics: Due to its specific enzymatic activity, PLA2 can be used to selectively modify the lipid composition of cell membranes, allowing researchers to study the role of specific phospholipids and their metabolites in various cellular processes. mdpi.com

Studying Lipid-Protein Interactions: PLA2 can be used to investigate how changes in the lipid environment of a membrane affect the function of membrane-bound proteins. mdpi.com

Understanding Enzymatic Catalysis at Interfaces: The way PLA2 functions at the interface between water and lipid is a classic model for studying interfacial catalysis, a fundamental process in biology. mdpi.com

The continued exploration of these future directions will undoubtedly lead to a more profound understanding of Apis mellifera PLA2, paving the way for novel therapeutic applications and providing valuable insights into fundamental biological processes.

Q & A

Q. What experimental methods are recommended for purifying PLA2 from Apis mellifera venom?

PLA2 purification typically involves sequential chromatography steps. Crude venom is first fractionated using DEAE-cellulose ion-exchange chromatography , where PLA2 elutes at 0.05–0.1 M NaCl . Further purification via size-exclusion chromatography (Sephacryl S-300) yields a homogeneous enzyme with 8.9-fold purity and 38% recovery . Activity is tracked using phosphatidylcholine hydrolysis assays, with specific activity increasing from 675 U/mg (crude) to 6,033 U/mg (purified) . SDS-PAGE confirms a monomeric structure (~16 kDa) .

Q. How is PLA2 enzymatic activity quantified in vitro?

PLA2 activity is measured using spectrophotometric assays with synthetic substrates like 4-nitro-3-octanoyloxybenzoic acid. The reaction mixture includes Tris-HCl buffer (pH 8.0), Ca²⁺ (essential for catalysis), and substrate . Activity is expressed as µmol of hydrolyzed substrate per minute. Anti-platelet aggregation assays (e.g., ADP-induced platelet inhibition) and prothrombin time (PT) elongation tests are used to study biological effects .

Q. What are the primary physiological roles of PLA2 in Apis mellifera?

PLA2 is critical in immune defense , mediating cellular and humoral responses against pathogens like Paenibacillus larvae. It upregulates nodule formation, hemocyte spreading, and antimicrobial peptide (ApoLpIII) expression . PLA2 also contributes to venom toxicity by disrupting cell membranes and potentiating other venom components (e.g., melittin) .

Advanced Research Questions

Q. How do structural variations in PLA2 across Apis subspecies affect enzymatic function?

Comparative studies reveal sequence divergence impacting catalytic efficiency. For example, A. mellifera lamarckii PLA2 has a pI of 5.9 and optimal activity at pH 8.0/45°C , whereas A. mellifera ligustica PLA2 shares 99% sequence identity but differs in pI (7.01) . Structural modeling shows conserved calcium-binding motifs (Y28-C51) critical for substrate binding, but variations in surface residues may alter interactions with inhibitors or cofactors .

Q. What experimental models resolve contradictions in PLA2’s in vitro vs. in vivo toxicity?

While PLA2 alone shows limited cytotoxicity in vitro (e.g., no effect on MCF-7 breast cancer cells) , its in vivo toxicity depends on synergism with melittin and other venom components. Experimental designs should include:

  • Co-incubation assays with melittin to simulate venom synergy .
  • In vivo models (e.g., mouse myotoxicity assays) to assess systemic effects .
  • Pharmacological inhibition (e.g., wedelolactone) to isolate PLA2-specific effects .

Q. How can RNA interference (RNAi) elucidate the roles of PLA2 isoforms in immune responses?

A. mellifera encodes four PLA2 isoforms (PLA2A–D). Gene-specific dsRNA knockdown suppresses immune responses:

  • PLA2A/B (secretory isoforms) inhibition reduces nodule formation by 70% and ApoLpIII expression by 60% .
  • PLA2C/D (intracellular isoforms) knockdown impairs hemocyte actin polymerization . Experimental validation requires qPCR to confirm gene silencing and enzymatic assays to measure activity changes .

Methodological Challenges and Solutions

Q. How to address variability in PLA2 activity measurements across studies?

Standardize protocols for:

  • Substrate preparation : Use freshly sonicated phosphatidylcholine to ensure homogeneity .
  • Calcium concentration : Maintain 10 mM Ca²⁺ to prevent activity fluctuations .
  • Temperature control : Pre-incubate reactions at 45°C for optimal activity .

Q. What are best practices for maintaining A. mellifera in laboratory settings for PLA2 studies?

Follow COLOSS BEEBOOK guidelines:

  • Use ventilated cages (10–20 bees/cage) at 34°C/50–70% RH .
  • Feed ad libitum with 50% sucrose/1% pollen .
  • For immune studies, infect larvae with P. larvae (10²–10³ CFU/mL) and monitor mortality daily .

Key Research Gaps

  • Mechanistic links between PLA2 isoforms and eicosanoid signaling in immunity .
  • Structural basis for PLA2-melittin synergism in membrane disruption .
  • Evolutionary drivers of PLA2 sequence divergence in Apis subspecies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.